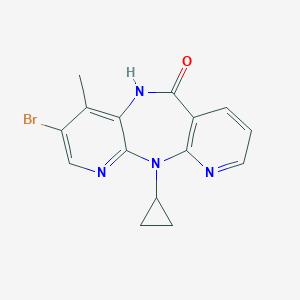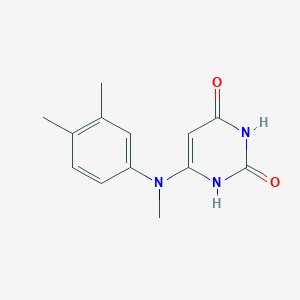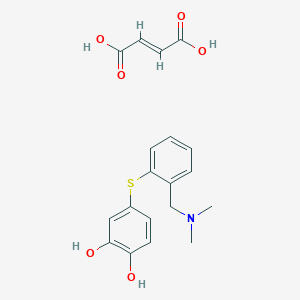
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt) is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as DMABN and is a salt form of a benzothiazine derivative.
Wirkmechanismus
The mechanism of action of DMABN is not fully understood. However, it has been suggested that DMABN may inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. DMABN has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
DMABN has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. DMABN has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress in cancer cells. Additionally, DMABN has been found to inhibit the expression of certain genes involved in cancer cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMABN is its broad-spectrum activity against cancer cell lines and viruses. This makes it a promising candidate for the development of new anticancer and antiviral drugs. However, one limitation of DMABN is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of DMABN to minimize its toxicity.
Zukünftige Richtungen
There are several future directions for the study of DMABN. First, further studies are needed to fully understand the mechanism of action of DMABN. Second, more studies are needed to determine the optimal dosage and administration route of DMABN for its potential therapeutic applications. Third, DMABN can be modified to improve its efficacy and reduce its toxicity. Fourth, DMABN can be tested in combination with other drugs to determine its synergistic effects. Finally, DMABN can be studied for its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, DMABN is a promising compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. DMABN has a broad-spectrum activity against cancer cell lines and viruses, making it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, determine the optimal dosage and administration route, and improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of DMABN involves the reaction of 4-hydroxybenzothiazine with 2-(dimethylaminomethyl)phenylthiol in the presence of a base. The resulting product is then treated with maleic anhydride to form the salt form of DMABN. This synthesis method has been optimized and can be easily scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
DMABN has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. DMABN has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. DMABN has been studied for its anti-inflammatory effects in various animal models of inflammation.
Eigenschaften
CAS-Nummer |
127906-30-3 |
|---|---|
Produktname |
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt) |
Molekularformel |
C15H17NO2S.C4H4O4 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C15H17NO2S.C4H4O4/c1-16(2)10-11-5-3-4-6-15(11)19-12-7-8-13(17)14(18)9-12;5-3(6)1-2-4(7)8/h3-9,17-18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
ADBUBJFAFBGQIB-WLHGVMLRSA-N |
Isomerische SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
Synonyme |
1,2-Benzenediol, 4-((2-((dimethylamino)methyl)phenyl)thio)-, (Z)-2-but enedioate (1:1) (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



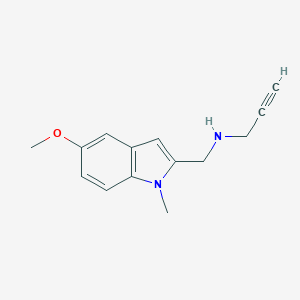
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
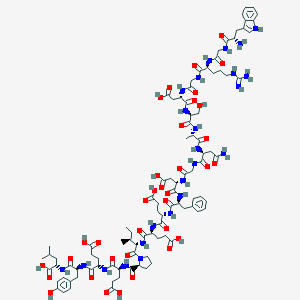
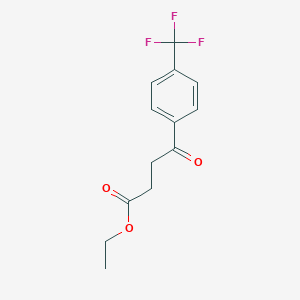
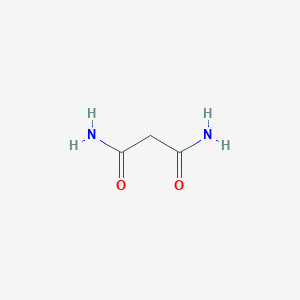
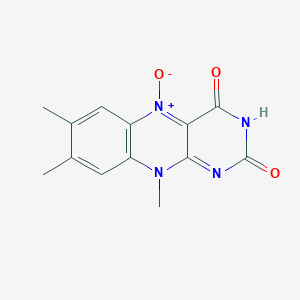
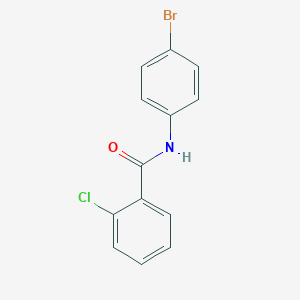
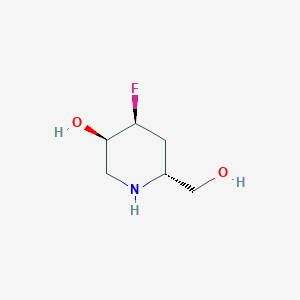
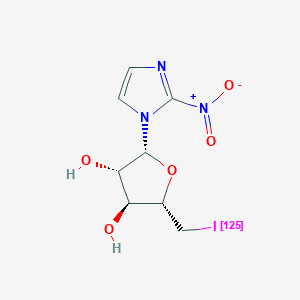
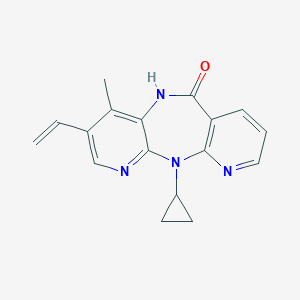
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
